molecular formula C8H12N2 B3022723 1-(3-Methylpyridin-2-yl)ethanamine CAS No. 780803-63-6

1-(3-Methylpyridin-2-yl)ethanamine

Cat. No. B3022723
CAS RN: 780803-63-6
M. Wt: 136.19
InChI Key: PWLIYNAODUMYSS-UHFFFAOYSA-N
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Description

The compound of interest, 1-(3-Methylpyridin-2-yl)ethanamine, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its characteristics. Pyridine derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One such method is the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia, which yields alkyl- or aryl-substituted 3-nitropyridines . This suggests that similar methods could potentially be applied to synthesize the compound 1-(3-Methylpyridin-2-yl)ethanamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and diverse. For instance, a novel phthalide derivative with a 5-methylpyridin-2-yl moiety has been analyzed using X-ray diffraction and DFT calculations, revealing a monoclinic space group and specific unit-cell parameters . Although this is not the exact compound , the analysis techniques and findings provide a framework for understanding the molecular structure of related compounds, including 1-(3-Methylpyridin-2-yl)ethanamine.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. For example, hydrazinolysis of 3-nitropyridin-4(1H)-one leads to the formation of specific hydrazones . Additionally, the condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde results in the formation of a symmetrical molecule with intramolecular hydrogen bonds . These reactions highlight the reactivity of the pyridine ring and its substituents, which is relevant for understanding the chemical behavior of 1-(3-Methylpyridin-2-yl)ethanamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of intramolecular hydrogen bonds can influence the stability and crystallinity of a compound . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using quantum chemical methods, as demonstrated for related compounds . These properties are essential for predicting the behavior of 1-(3-Methylpyridin-2-yl)ethanamine in various environments and applications.

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

1-(3-methylpyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-10-8(6)7(2)9/h3-5,7H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLIYNAODUMYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672446
Record name 1-(3-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylpyridin-2-yl)ethanamine

CAS RN

780803-63-6
Record name 1-(3-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the above azide (254 mg, 1.57 mmol) and PPh3 (828 mg, 3.16 mmol) in 10% aqueous THF (10 mL) was stirred at room temperature for 15 hours. The solvent was removed under reduced pressure and the residue was purified by flash column chromatography on silica (CH2Cl2/MeOH, 9:1), giving 1-(3-methyl-pyridin-2-yl)-ethylamine as a yellow liquid (163 mg, 1.20 mmol, 76%). 1H NMR (CDCl3) δ 1.35 (d, 3H, J=6.6 Hz), 2.00 (s, 2H), 2.33 (s, 3H), 4.30 (q, 1H, J=6.6 Hz), 7.05 (dd, 1H, J=7.5, 4.8 Hz), 7.40 (d, 1H, J=7.5 Hz), 8.41 (d, 1H, J=4.2 Hz).
Name
azide
Quantity
254 mg
Type
reactant
Reaction Step One
Name
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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